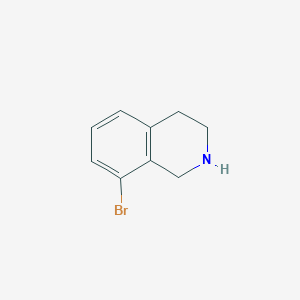

8-Bromo-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Historical Context and Significance of Tetrahydroisoquinoline Alkaloids and Synthetic Analogues

The history of tetrahydroisoquinolines is deeply rooted in the study of isoquinoline (B145761) alkaloids, a large and diverse group of natural products. nih.govrsc.org For over a century, since the initial discovery and synthesis of the basic THIQ structure, these compounds have been a subject of intense investigation. rsc.org Natural THIQ alkaloids are found in various plant species and have been recognized for a range of pharmacological properties, including antitumor, antibacterial, antiviral, and anti-inflammatory activities. nih.govrsc.org

Classic synthetic methods such as the Pictet-Spengler reaction, first described in 1911, and the Bischler-Napieralski reaction have been historically pivotal for constructing the core THIQ scaffold. nih.govrsc.org These methods paved the way for the creation of numerous synthetic analogues. The development of these synthetic routes has allowed chemists to explore structure-activity relationships (SAR) and optimize the therapeutic potential of this "privileged scaffold." rsc.orgnih.gov The versatility of the THIQ core has led to its incorporation into clinically used drugs and compounds investigated for treating cancer and central nervous system (CNS) disorders. tandfonline.comnih.gov

Rationale for Investigating Halogenated Tetrahydroisoquinoline Derivatives

Secondly, halogens can act as crucial synthetic "handles." A bromo-substituent, for instance, provides a reactive site for further chemical modifications through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the construction of more complex molecular architectures and the systematic exploration of chemical space around the THIQ core. This synthetic versatility is essential for developing new therapeutic agents and functional organic materials. researchgate.netchemimpex.com

Research Significance of 8-Bromo-1,2,3,4-tetrahydroisoquinoline in Contemporary Medicinal and Organic Chemistry

The compound this compound is primarily significant as a versatile intermediate for organic synthesis. chemicalbook.comchemicalbook.com Its value lies not in its own biological activity but in its utility as a building block for constructing more complex, often biologically active, molecules. The bromine atom at the 8-position provides a specific point of attachment for introducing other functional groups, enabling the synthesis of a targeted library of 1,8-disubstituted tetrahydroisoquinolines. nih.gov

Research has shown that certain 1,8-disubstituted THIQ derivatives are potent modulators of biological targets, such as calcium channels, indicating their potential for the treatment of chronic pain. nih.gov The synthesis of these complex structures often relies on key intermediates like this compound.

One documented synthetic approach to this compound results in the formation of both this compound and its isomer, 6-Bromo-1,2,3,4-tetrahydroisoquinoline, which are then separated by chromatography. chemicalbook.com This highlights a practical aspect of its production in a laboratory setting.

Physical and Chemical Properties of this compound The table below summarizes key properties of the title compound, compiled from various chemical data sources. chemicalbook.comcymitquimica.comnih.gov

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Appearance | Off-white to yellow Solid-liquid mixture |

| Boiling Point | 294 °C |

| Density | 1.428 g/cm³ |

| Flash Point | 132 °C |

| CAS Number | 75416-51-2 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWGHUZYXQPIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504986 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75416-51-2 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75416-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of 8 Bromo 1,2,3,4 Tetrahydroisoquinoline

Reactivity of the Bromine Moiety for Further Derivatization

The bromine atom at the C-8 position of the tetrahydroisoquinoline ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Aryl halides, such as 8-bromo-1,2,3,4-tetrahydroisoquinoline, are generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring for nucleophilic attack. In the absence of such activating groups, the conditions required for substitution (high temperatures and pressures) are often harsh and can lead to low yields and side reactions. nih.gov Consequently, functionalization of the bromine moiety on this compound is almost exclusively achieved through transition-metal-catalyzed pathways, which operate under milder conditions and offer greater scope and efficiency.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent substrate for these transformations. libretexts.orgfiveable.me

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org Although direct examples involving this compound are not extensively detailed in seminal literature, the reaction's broad substrate scope makes it highly applicable. nih.govchemeurope.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.orgnih.gov N-arylation of similar tetrahydroisoquinoline systems has been successfully demonstrated, suggesting this method is a viable route for synthesizing 8-amino-substituted tetrahydroisoquinolines. ub.edu

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyst precursor |

| Ligand | BINAP, XPhos, P(t-Bu)3 | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.orgfishersci.co.uk This reaction is highly effective for this compound and its derivatives, allowing for the synthesis of a variety of 8-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.netresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst and a base. researchgate.net For instance, new 8-(het)aryltetrahydroisoquinolines have been synthesized in good yields via Suzuki reactions of 8-bromotetrahydroisoquinolin-4-one, a closely related intermediate. researchgate.net Another approach involves a sequence where an N-(2-bromobenzyl)aniline undergoes a Suzuki coupling with 2-ethoxyvinyl pinacolboronate as a key step in forming the N-aryl-1,2,3,4-tetrahydroisoquinoline scaffold. thieme-connect.com

Table 2: Examples of Suzuki Coupling Reactions with Tetrahydroisoquinoline Derivatives

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Bromotetrahydroisoquinolin-4-one | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 8-Phenyltetrahydroisoquinolin-4-one | Good | researchgate.net |

Selective Functionalization of the Tetrahydroisoquinoline Ring System

Beyond the bromine moiety, the tetrahydroisoquinoline ring itself offers multiple sites for functionalization, most notably the nitrogen atom and the C-1 position adjacent to it.

The secondary amine in the 1,2,3,4-tetrahydroisoquinoline (B50084) ring is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Acylation: The nitrogen can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. A series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their biological activities. nih.gov This functionalization is often straightforward and proceeds in high yield. researchgate.net

N-Alkylation: N-alkylation can be achieved by reacting the tetrahydroisoquinoline with alkyl halides in the presence of a base. ub.edu This reaction introduces alkyl substituents onto the nitrogen atom, a common strategy for modifying the pharmacological properties of the molecule. For example, a substituted tetrahydroisoquinoline was successfully alkylated with reagents like 2-chloroethanol (B45725) and chloroacetonitrile (B46850). ub.edu

The C-1 position of the tetrahydroisoquinoline ring is activated by the adjacent nitrogen atom and can be functionalized through oxidative methods. eurekaselect.com This process typically involves the formation of an N-acyliminium or iminium ion intermediate, which is a powerful electrophile that can be trapped by a wide range of nucleophiles. researchgate.net This strategy allows for the introduction of carbon or heteroatom substituents at the C-1 position.

Various methods have been developed for this transformation, including metal-free approaches using oxidants like tropylium (B1234903) tetrafluoroborate (B81430) to generate the iminium intermediate. researchgate.net Alternatively, heterogeneous copper nanocatalysts have been employed for the oxidative α-functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines, which can then undergo reactions like the aza-Henry reaction with nitromethane. acs.org This C-H activation strategy avoids the need for pre-functionalized substrates and is highly atom-economical. acs.org A one-pot photoredox and Reissert-type reaction has also been reported for the direct α-cyanation/N-acylation of tetrahydroisoquinolines. rsc.org

Further derivatization can be achieved through the interconversion of functional groups introduced onto the this compound scaffold.

On the Aliphatic Ring: Functional groups introduced via N-alkylation can be further transformed. For instance, a nitrile group introduced by alkylation with chloroacetonitrile can be reduced to a primary amine using reducing agents like LiAlH4. ub.edu

On the Aromatic Ring: The primary functional group interconversion on the aromatic ring involves the versatile bromine atom, as detailed in the palladium-catalyzed coupling reactions.

Aromatization: The tetrahydroisoquinoline ring system can undergo oxidative rearomatization to form the corresponding isoquinoline (B145761). This transformation can be promoted by various reagents and conditions, including pyridine-N-oxide at high temperatures, providing access to a different class of aromatic heterocycles. acs.org

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

1H and 13C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the primary framework for the structural assignment of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

While specific, peer-reviewed spectral assignments for this compound are not extensively detailed in readily available literature, the expected spectral features can be predicted based on the known effects of the bromine substituent and the tetrahydroisoquinoline core.

Expected ¹H NMR Spectral Data The spectrum would show distinct signals for the aromatic protons and the four methylene (B1212753) groups (at C1, C3, and C4) and the N-H proton. The protons on the aliphatic portion of the ring would appear as multiplets in the upfield region, while the aromatic protons would be in the downfield region, with their splitting patterns dictated by their positions relative to the bromine atom.

Expected ¹³C NMR Spectral Data The ¹³C spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the bromine (C8) would be significantly influenced by the halogen's electronic effects. The chemical shifts of the aliphatic carbons would be in the upfield region, while the aromatic carbons would resonate at lower field.

Two-Dimensional NMR Techniques for Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY experiments would establish the correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aliphatic rings.

HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC experiments would reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the entire molecule, including linking the aliphatic portion to the correct positions on the aromatic ring.

Detailed experimental data from these 2D NMR techniques for this compound are not widely published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the determination of the precise molecular formula.

For this compound, the molecular formula is C₉H₁₀BrN. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

A synthesis of the compound reported its mass spectrum analysis as m/z: 211.9 [M + H]⁺, which corresponds to the nominal mass of the protonated molecule. chemicalbook.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN |

| Calculated Monoisotopic Mass ([M]⁺) | 210.99966 Da |

| Experimental Low-Resolution Mass ([M+H]⁺) | 211.9 Da chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ for the CH₂ groups in the saturated ring.

C=C Aromatic Ring Stretch: One or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ range.

C-Br Stretch: A strong absorption in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.

While a specific, published spectrum for the 8-bromo derivative is not available, the spectrum for the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), provides a reference for the core structural vibrations. nist.govchemicalbook.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data regarding its crystal system, space group, and specific molecular dimensions in the solid state are not available. The determination of its crystal structure would provide invaluable insight into its solid-state packing and intermolecular interactions.

In-depth Computational Analysis of this compound Remains Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and molecular modeling studies focused specifically on the compound this compound. While this molecule is utilized in the synthesis of more complex chemical structures, detailed quantum chemical calculations, crystal packing analyses, and ligand-target interaction simulations for the compound itself are not extensively documented in publicly accessible research.

Computational chemistry and molecular modeling are powerful tools for understanding the electronic structure, reactivity, and interaction of molecules. Techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into the behavior of a compound at the atomic level. Similarly, methods like Hirshfeld surface analysis, molecular docking, and molecular dynamics simulations are crucial for understanding intermolecular interactions and potential therapeutic applications.

Despite the utility of these methods, specific research applying them to this compound is sparse. The compound is often cited as a precursor or intermediate in the synthesis of pharmacologically active agents, particularly those targeting dopamine (B1211576) receptors. For instance, it serves as a building block for novel D2 dopamine receptor G protein-biased partial agonists. nih.govscispace.com In these studies, the focus of computational work, such as molecular docking, is typically on the final, more complex derivatives rather than the initial this compound scaffold. nih.govscispace.com

Consequently, the generation of a detailed article adhering to the specific computational chemistry outline provided is not feasible based on currently available information. The necessary data from dedicated studies on the geometry optimization, electronic properties, reactivity predictions, intermolecular interactions, and specific ligand-target interactions of this compound have not been published.

While general principles of computational chemistry could be used to theorize about its properties, a scientifically accurate and data-driven article as requested cannot be produced without dedicated research studies on this specific molecule.

Computational Chemistry and Molecular Modeling Studies of 8 Bromo 1,2,3,4 Tetrahydroisoquinoline

In Silico Predictions of Drug-Likeness and Pharmacokinetic Profiles (Methodological Focus)

The evaluation of a compound's potential as a drug candidate is a critical and resource-intensive phase in pharmaceutical research. In recent years, computational, or in silico, methods have become indispensable tools for predicting the drug-like properties and pharmacokinetic profiles of novel molecules, such as 8-Bromo-1,2,3,4-tetrahydroisoquinoline. These predictive models allow for the early identification of compounds with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby reducing the likelihood of late-stage failures in the drug development pipeline. The methodological approach to these predictions involves a variety of computational models, each designed to assess specific physicochemical and biological properties.

A foundational aspect of in silico drug-likeness assessment is the evaluation of a molecule's physicochemical properties against established empirical rules. These rules, derived from the analysis of successful oral drugs, provide a preliminary filter for identifying compounds with a higher probability of good bioavailability. A prominent example is Lipinski's Rule of Five, which establishes guidelines for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational software can rapidly calculate these properties for a given structure, such as this compound, to provide an initial assessment of its drug-like potential.

Beyond these basic rules, more sophisticated quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are employed. researchgate.net These models are built on the principle that the biological activity or physicochemical property of a compound is a function of its molecular structure. By analyzing a dataset of compounds with known properties, these models can identify key molecular descriptors that correlate with specific ADME endpoints. For a molecule like this compound, these descriptors can range from simple constitutional indices to more complex topological and quantum-chemical parameters.

The prediction of pharmacokinetic profiles involves a more detailed examination of the ADME processes. Computational models are utilized to predict parameters such as aqueous solubility, intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability. These predictions are often based on a combination of physicochemical properties and structural motifs known to influence these pharmacokinetic behaviors. For instance, the presence of specific functional groups can be flagged as potential sites of metabolic transformation by cytochrome P450 enzymes.

Modern approaches in computational chemistry, such as density functional theory (DFT), can provide deeper insights into the electronic structure and reactivity of a molecule, which are fundamental to its biological interactions. mdpi.comtandfonline.com Parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, can be calculated to assess a compound's kinetic stability and reactivity. mdpi.comtandfonline.com These quantum chemical descriptors can be incorporated into more advanced ADME prediction models.

The collective output of these in silico assessments provides a comprehensive, albeit predictive, profile of a compound's drug-likeness and pharmacokinetics. This information is crucial for prioritizing candidates for further experimental validation and for guiding the design of new analogs with improved properties.

While specific experimental data on the in silico drug-likeness and pharmacokinetic profile of this compound is not extensively available in the public domain, the application of standard computational methodologies allows for the generation of a predictive profile. The following tables present hypothetical, yet representative, data that would be generated through such an analysis, based on the known properties of the tetrahydroisoquinoline scaffold and the influence of a bromine substituent.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Methodological Basis |

| Molecular Weight | 212.09 g/mol | Calculation from atomic weights |

| LogP (Octanol/Water) | 2.45 | Atom-based incremental methods (e.g., XLogP3) |

| Topological Polar Surface Area (TPSA) | 28.2 Ų | Fragment-based contribution methods |

| Hydrogen Bond Donors | 1 | Rule-based structural analysis |

| Hydrogen Bond Acceptors | 1 | Rule-based structural analysis |

| Lipinski's Rule of Five Violations | 0 | Comparison of calculated properties against established thresholds |

| Molar Refractivity | 52.3 cm³ | Empirical models based on atomic contributions |

Table 2: Predicted ADME Profile of this compound

| ADME Parameter | Predicted Outcome | Methodological Basis |

| Aqueous Solubility | Moderately Soluble | QSPR models based on LogP and TPSA |

| Human Intestinal Absorption | High | Models based on physicochemical properties (e.g., Egan's rule) |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Models considering LogP, TPSA, and molecular size |

| CYP450 2D6 Inhibition | Potential Inhibitor | Substructure-based alerts and 3D-pharmacophore models |

| Plasma Protein Binding | High | QSAR models correlating with LogP and other descriptors |

| Metabolic Stability | Moderate | Identification of potential metabolic sites (e.g., aromatic ring, benzylic position) |

These tables illustrate the type of data generated through in silico predictions. The "Methodological Basis" column highlights the computational approaches that are typically employed to derive these values. It is important to emphasize that these are predictive data and require experimental verification. However, they serve as a valuable guide in the early stages of drug discovery, enabling a focused and efficient allocation of resources toward the most promising compounds. The application of these computational methodologies to this compound suggests that it possesses a generally favorable profile for further investigation as a potential drug candidate.

Pharmacological and Biological Activity Investigations of 8 Bromo 1,2,3,4 Tetrahydroisoquinoline Analogues

Broad Spectrum Biological Activities of Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a core structure in many natural and synthetic compounds, recognized for its diverse pharmacological potential. nih.govnih.gov This class of compounds has been investigated for a multitude of biological activities, including but not limited to anti-inflammatory, antibacterial, antiviral, antifungal, anticancer, and antimalarial properties. nih.gov The versatility of the THIQ nucleus has made it a privileged scaffold in medicinal chemistry, leading to the development of numerous analogues with potent biological effects. nih.gov However, the specific contributions of a bromine atom at the 8th position to this broad spectrum of activity are not well-defined in existing research.

Specific Therapeutic Potentials of Halogenated Tetrahydroisoquinolines

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. While there is research on halogenated THIQs, detailed investigations specifying the biological impact of an 8-bromo substitution are scarce.

Antitumor and Anticancer Efficacy Studies

The THIQ framework is found in several antitumor antibiotics, and synthetic derivatives have been explored for their anticancer properties. nih.govnih.gov Studies on various THIQ analogues have demonstrated their potential to inhibit cancer cell proliferation and target signaling pathways, such as the NF-κB pathway, which is crucial in cancer development. While some studies have evaluated bromo-substituted quinolines and other related heterocyclic compounds for anticancer effects, specific efficacy data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not detailed in the available literature. researchgate.net Research on analogues like 3-epi-jorumycin, a member of the tetrahydroisoquinoline family of antitumor antibiotics, highlights the potent cytotoxic potential within this class of compounds. nih.gov

Antimicrobial and Antibacterial Spectrum and Potency

Neuropharmacological Impact and Receptor Modulation (e.g., Dopamine (B1211576) Receptors)

The THIQ structure is related to certain endogenous neurochemicals, and its derivatives have been investigated for their neuropharmacological effects, particularly as ligands for dopamine receptors. acs.orgresearchgate.net The development of novel THIQ derivatives has led to compounds with high affinity and selectivity for dopamine receptor subtypes, such as the D3 receptor. nih.gov However, specific studies detailing the neuropharmacological impact and receptor modulation profile of this compound, including its affinity for dopamine receptors, are not prominent in the reviewed literature. One study did create a molecular database of agonists for the D1 receptor using 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepin as a template, indicating that bromo-substituted compounds are of interest in this area. researchgate.net

Cardiovascular System Interactions and Modulatory Effects

Substituted tetrahydroisoquinolines have been studied for their effects on the cardiovascular system. nih.gov For example, certain derivatives have been found to act as calcium channel blockers, leading to cardiovascular effects such as hypotension and bradycardia. nih.gov While the cardiovascular properties of various THIQ analogues have been a subject of research, specific investigations into the cardiovascular interactions and modulatory effects of this compound are not extensively reported.

Anti-inflammatory, Antiviral, and Other Diverse Bioactivities

The THIQ scaffold is present in molecules with a wide array of other biological activities, including anti-inflammatory and antiviral potential. nih.govmdpi.com For instance, some THIQ derivatives have been synthesized and evaluated for their ability to inhibit inflammatory pathways. mdpi.com In the realm of antiviral research, THIQ-based compounds have been explored, although specific data on the 8-bromo analogue is lacking. nih.gov

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as potential therapeutic agents. This section delves into the enzymatic, receptor-level, and cellular pathway interactions of these compounds.

Enzyme Inhibition and Activation Profiling (e.g., MGAT2, PDE4, ATP Synthase)

ATP Synthase:

Research has shown that certain substituted THIQ analogues can inhibit ATP synthase, a key enzyme in cellular energy metabolism. For instance, a series of 5,8-disubstituted THIQ analogues have demonstrated inhibitory activity against the ATP synthase of Mycobacterium smegmatis. One of the potent analogues from this series exhibited an IC₅₀ value of 1.8 μg/ml against the mycobacterial enzyme, with approximately 9-fold selectivity over the human counterpart. nih.gov This suggests that the THIQ scaffold can be a promising starting point for developing selective inhibitors of microbial ATP synthase. Although this study did not specifically include an 8-bromo derivative, the findings highlight the potential for substitutions at the 8-position to modulate this activity.

Monoacylglycerol O-acyltransferase 2 (MGAT2):

MGAT2 is a crucial enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for the treatment of obesity and type 2 diabetes. nih.govnih.gov While there is no direct evidence of this compound inhibiting MGAT2, the diverse biological activities of THIQ analogues warrant future investigation into their potential effects on this enzyme.

Phosphodiesterase 4 (PDE4):

PDE4 is a key enzyme in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory and neurological processes. wikipedia.orgnih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has therapeutic benefits in conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. wikipedia.orgmdpi.com The potential for this compound analogues to act as PDE4 inhibitors remains an unexplored area of research.

Receptor Binding Affinity and Functional Assays

Analogues of this compound have been found to interact with several key neurotransmitter receptors, demonstrating the versatility of this chemical scaffold in modulating neuronal signaling.

Dopamine Receptors:

A study on benzyltetrahydroisoquinolines (BTHIQs) revealed that a brominated analogue, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ), exhibits nanomolar affinity for dopamine receptors. nih.govacs.org This compound displayed the highest affinity for the D₄ receptor subtype, followed by D₃ and D₂ receptors. nih.govacs.org Functional assays in Chinese hamster ovary (CHO)-K1 cells expressing the human D₂S receptor showed that Br-BTHIQ acts as a partial agonist, stimulating cAMP signaling with an EC₅₀ value of 2.9 μM. nih.govacs.org Furthermore, 8-aryl-tetrahydroisoquinolines have been synthesized and evaluated as dopamine antagonists. nih.gov

Serotonin Receptors:

Research into 8-hydroxy-tetrahydroisoquinolines has identified them as inverse agonists of the 5-HT₇ receptor. nih.gov Inverse agonists decrease the basal activity of a receptor in the absence of an agonist. Functional evaluation in a GloSensor cAMP assay demonstrated a preference for an 8-hydroxy-6,7-dimethoxy substitution pattern for this inverse agonism. nih.gov Molecular dynamics simulations supported these findings, suggesting that the 8-hydroxy group allows for a more robust interaction with the 5-HT₇ receptor, which correlates with the observed inverse agonist efficacy. nih.gov

NMDA Receptors:

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory. nih.govnih.gov While direct binding data for 8-bromo-THIQ analogues at the NMDA receptor is not available, the broader class of THIQs has been explored for its interaction with this receptor complex.

Table 1: Receptor Binding Affinities of Selected 8-Substituted Tetrahydroisoquinoline Analogues

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |

|---|---|---|---|

| 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline | D₄ | 13.8 nM | Partial Agonist |

| D₃ | 197 nM | Partial Agonist | |

| D₂ | 286 nM | Partial Agonist | |

| 8-Aryl-tetrahydroisoquinolines | Dopamine | Not specified | Antagonist |

| 8-Hydroxy-6,7-dimethoxy-tetrahydroisoquinolines | 5-HT₇ | Not specified | Inverse Agonist |

Cellular Pathway Modulation and Target Identification

The interaction of this compound analogues with specific enzymes and receptors leads to the modulation of various intracellular signaling pathways.

The partial agonism of the brominated BTHIQ analogue at D₂ dopamine receptors directly influences the cAMP signaling pathway. nih.govacs.org By activating the receptor, it initiates a cascade that can alter the levels of intracellular cAMP, a critical second messenger that regulates numerous cellular functions.

Similarly, the inverse agonism of 8-hydroxy-tetrahydroisoquinoline analogues at 5-HT₇ receptors results in a decrease in basal cAMP levels. nih.gov This modulation of the cAMP pathway can have downstream effects on neuronal excitability and neurotransmission.

The inhibitory activity of 5,8-disubstituted THIQ analogues on mycobacterial ATP synthase points to the disruption of cellular energy metabolism as a key mechanism of their antimicrobial action. nih.gov By blocking ATP synthesis, these compounds can effectively starve the bacteria of the energy required for survival and proliferation.

Further research is necessary to fully elucidate the cellular pathways modulated by this compound and its analogues and to identify their primary molecular targets. This will be crucial for understanding their full therapeutic potential and for the development of novel drugs based on this promising chemical scaffold.

Structure Activity Relationship Sar Studies for 8 Bromo 1,2,3,4 Tetrahydroisoquinoline Derivatives

Influence of Bromine Substitution Position on Biological Activity Profile

The position of the bromine atom on the aromatic ring of the tetrahydroisoquinoline (THIQ) nucleus is a key determinant of the compound's biological activity. While direct comparative studies of all possible bromo-isomers are limited, research on substituted THIQs allows for inferences on the importance of the substitution pattern.

The 8-bromo substitution is a common starting point for the synthesis of various derivatives, particularly through cross-coupling reactions to introduce substituents at this position. nih.gov This highlights the synthetic accessibility of the 8-position for creating diverse chemical libraries for biological screening.

In a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of Mycobacterium tuberculosis, the 8-position was found to be crucial for activity. For instance, the substitution at the 8-position with N-methylpiperazine was identified as a preferred substituent, suggesting that this position is a key interaction point with the biological target. nih.gov While this study focused on substitutions at the 8-position of a 5-substituted THIQ, it underscores the significance of the 8-position in modulating biological effects.

Impact of Substituents on the Aromatic Ring System

The introduction of various substituents onto the aromatic ring of 8-Bromo-1,2,3,4-tetrahydroisoquinoline can significantly modulate its biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their size and lipophilicity, play a pivotal role.

Studies on 5,8-disubstituted THIQs have shown that large substituents at the 5-position are well-tolerated. nih.gov This suggests that the region around C5 can accommodate bulky groups without compromising activity, which can be exploited for modifying physicochemical properties. The synthesis of these analogs often starts from 5-substituted-8-bromoisoquinolines, which are then further modified. nih.gov

The electronic nature of the substituents is also a critical factor. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a biological target. wikipedia.orgyoutube.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which might be favorable for interactions with electron-rich targets. wikipedia.orgyoutube.com The interplay of these electronic effects with the inherent properties of the 8-bromo substituent is a key aspect of SAR studies.

A review of THIQ analogs indicates that the presence of electron-donating groups like hydroxyl or methoxy (B1213986) can favor certain synthetic cyclization reactions, which could indirectly influence the types of accessible derivatives and their subsequent biological profiles. nih.gov

| Compound/Derivative | Aromatic Ring Substituent(s) | Observed Biological Activity/Finding |

| 5-Substituted-8-bromo-THIQ | H, Me, OMe, F at C5 | Starting materials for antitubercular agents. nih.gov |

| 5,8-Disubstituted THIQ | Large substituents (e.g., Bn) at C5, N-methylpiperazine at C8 | Effective inhibitors of M. tuberculosis. nih.gov |

Role of N-Substitution and Side Chain Modifications

The nitrogen atom at the 2-position of the this compound scaffold is a primary site for chemical modification, and N-substitution has been shown to be a powerful strategy for modulating biological activity. nih.govnih.gov The nature of the N-substituent and any associated side chains can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

A wide array of N-substituted THIQs have been reported with diverse biological activities, including as antagonists of the 5-hydroxytryptamine 5HT1B receptor, potential anti-depressive agents, and anti-hypertensive agents. nih.gov In the context of antitubercular agents, N-alkylation of an 8-bromo-THIQ derivative was a key step in the synthesis of potent inhibitors. nih.gov

The length, flexibility, and functional groups of the N-side chain are all important considerations. For example, in a series of antitubercular THIQs, the nature of the linker in the side chain was found to be critical, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers. This suggests that the spatial arrangement of the terminal aromatic ring of the side chain is important for target binding. nih.gov

| N-Substituent/Side Chain Modification | Example Compound Class | Impact on Biological Activity |

| N-Alkylation with a side chain | N-substituted 5,8-disubstituted THIQs | Crucial for antitubercular activity. nih.gov |

| Variation of the linker in the side chain | -CH2-, -CONH- vs. -CO-, -COCH2- | -CH2- and -CONH- linkers showed better potency. nih.gov |

| N-Methylpiperazine | 8-(N-methylpiperazinyl)-THIQ derivative | Preferred substituent for antitubercular activity. nih.gov |

Stereochemical Factors and Enantiomeric Purity in SAR

Stereochemistry is a fundamental aspect of drug action, and the biological activity of this compound derivatives can be highly dependent on the spatial arrangement of atoms within the molecule. The THIQ scaffold contains a stereocenter at the C1 position, and the enantiomeric purity of a compound can be critical for its potency and selectivity.

The differential activity of enantiomers is a well-established principle in pharmacology. For many biologically active molecules, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Asymmetric synthesis of THIQs is therefore an area of significant research interest to obtain enantiomerically pure compounds for biological evaluation. acs.org

For instance, the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines has been explored to investigate the enantioselectivity of their binding at the PCP site of the NMDA receptor complex. documentsdelivered.com While this study does not specifically involve 8-bromo derivatives, it highlights the importance of stereochemistry in the interaction of THIQs with their biological targets. The development of enantioselective synthetic methods, such as those employing chiral auxiliaries or catalysts, is crucial for elucidating the SAR of individual enantiomers of 8-bromo-THIQ derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling and other cheminformatics approaches are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These methods are increasingly being applied to the study of tetrahydroisoquinoline derivatives to guide the design of new analogs with enhanced potency. nih.govnih.gov

QSAR studies involve the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can include electronic, steric, hydrophobic, and topological parameters. By developing mathematical models that relate these descriptors to biological activity, researchers can predict the activity of novel compounds before they are synthesized. nih.gov

A multi-QSAR modeling study on THIQ derivatives as HDAC8 inhibitors demonstrated that different substitutions on the THIQ scaffold were crucial in modulating inhibitory activity. nih.gov Such studies can provide valuable insights into the key structural features required for a desired biological effect.

Molecular docking is another important computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can help to visualize the interactions between 8-bromo-THIQ derivatives and their biological targets at the atomic level, providing a rational basis for designing modifications that can improve binding affinity. nih.govnih.govpensoft.net

| QSAR/Cheminformatics Approach | Application to THIQ Derivatives | Key Findings/Implications |

| 2D-QSAR | Antimalarial 1-aryl-6-hydroxy-THIQs | Development of predictive models for antimalarial activity. nih.gov |

| Multi-QSAR Modeling (2D QSAR, Bayesian classification, CoMFA, HQSAR) | HDAC8 inhibitors | Identified important structural features for HDAC8 inhibition. nih.gov |

| Molecular Docking | Various THIQ derivatives | Elucidation of binding modes and key interactions with target proteins. nih.govnih.govpensoft.netresearchgate.net |

Future Research Directions and Applications in Translational Science

Innovation in Green and Sustainable Synthetic Methodologies

The future of synthesizing 8-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional synthetic routes often involve harsh reagents, multiple steps, and the generation of significant waste. Innovative methodologies aim to overcome these limitations by emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

Key areas for future innovation include:

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing purification steps and solvent usage. nih.gov The development of novel MCRs for the synthesis of tetrazolyl-THIQ derivatives under catalyst-free conditions highlights a promising sustainable approach. nih.gov

Catalytic Hydrogenation: Asymmetric hydrogenation of isoquinolines is a key step in producing chiral THIQs. acs.org Future research will focus on developing more efficient and recyclable catalysts, potentially using earth-abundant metals, to produce enantiomerically pure 8-bromo-THIQ derivatives. acs.org

Use of Renewable Resources: Exploring the use of renewable feedstocks derived from sources like lignin, a complex biopolymer rich in aromatic compounds, could provide sustainable starting materials for the synthesis of the phenylethylamine precursors required for THIQ synthesis. kit.edu

Eco-Friendly Reaction Media: A shift towards on-water reactions and the use of eco-friendly solvents can significantly reduce the environmental impact of synthesis. researchgate.net For instance, an eco-friendly synthesis for ibuprofen (B1674241) and 1,2,3,4-tetrahydroisoquinoline (B50084) hybrids has been reported, showcasing a move towards greener processes. researchgate.net

These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective production of valuable pharmaceutical intermediates like this compound.

Discovery of Novel Biological Targets and Therapeutic Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in a multitude of compounds exhibiting diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnuph.edu.ua While the parent scaffold is well-studied, future research on 8-bromo-THIQ will aim to uncover novel biological targets and expand its therapeutic applications.

The bromine substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency or novel mechanisms of action. Derivatives of the THIQ core have shown activity against a wide range of targets, suggesting broad therapeutic potential. nuph.edu.uaontosight.ai

Potential Therapeutic Areas and Targets for 8-Bromo-THIQ Analogues

| Therapeutic Area | Potential Biological Target(s) | Research Findings on Related THIQ Compounds |

| Oncology | KRas, VEGF, DHFR, CDK2, Estrogen Receptors, Microtubules, Topoisomerase I | THIQ derivatives have shown potent cytotoxic effects and act as inhibitors of KRas and angiogenesis. nih.gov Some analogs exhibit activity against breast cancer cell lines by targeting estrogen receptors and microtubules. aacrjournals.org Novel derivatives have been identified as potent CDK2 and DHFR inhibitors. nih.gov Bromo-substituted quinolines have demonstrated antitopoisomerase activity. researchgate.net |

| Neurological Disorders | Dopamine (B1211576) (D1/D2) Receptors, Orexin (B13118510) (OX1/OX2) Receptors, Cholinesterases | THIQ analogs have been developed as dopamine and orexin receptor ligands for treating psychiatric and sleep disorders. researchgate.net They also show potential as anti-Alzheimer agents through cholinesterase inhibition. researchgate.net |

| Infectious Diseases | Bacterial and Viral Proteins | THIQ compounds have been reported to possess antibacterial, antiviral, and antituberculosis activity. nih.govresearchgate.net |

| Inflammatory Diseases | Inflammatory Pathway Modulators (e.g., NF-κB) | The THIQ scaffold is present in molecules with anti-inflammatory properties. researchgate.net Some derivatives target the NF-κB signaling pathway. nuph.edu.ua |

Future research will focus on screening this compound and its derivatives against diverse panels of biological targets to identify novel therapeutic opportunities and elucidate their mechanisms of action.

Rational Design and Optimization of Advanced 8-Bromo-Tetrahydroisoquinoline Analogues

The 8-bromo substituent serves as a critical starting point for the rational design and chemical optimization of advanced THIQ analogues. The bromine atom is a versatile functional group that can be readily modified using modern synthetic chemistry techniques, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide variety of substituents at the 8-position to probe structure-activity relationships (SAR).

The goals of rational design and optimization include:

Enhancing Potency and Selectivity: SAR studies on THIQ derivatives have shown that the nature and position of substituents on the aromatic ring are crucial for biological activity. nih.govnuph.edu.ua For example, introducing an electronegative chloro group on the phenyl ring of some THIQ analogs was found to increase KRas inhibition. nih.gov By systematically modifying the 8-position, researchers can fine-tune the molecule's interaction with its biological target, leading to increased potency and selectivity, thereby reducing off-target effects.

Improving Pharmacokinetic Properties: The physicochemical properties of a drug candidate, such as solubility, permeability, and metabolic stability, are critical for its success. Modifications guided by rational design can optimize these ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, research on orexin-1 receptor antagonists focused on substitutions to improve solubility and CNS permeability. nuph.edu.ua

Developing Peptidomimetics: The constrained structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a close analog, makes it a valuable surrogate for amino acids like phenylalanine in designing peptides and peptidomimetics with improved stability and conformational rigidity. rsc.orgresearchgate.net

The strategic modification of the 8-bromo-THIQ core will enable the creation of extensive libraries of novel compounds for biological screening, accelerating the identification of lead candidates with superior therapeutic profiles. nih.gov

Integration of In Silico and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing modern drug discovery. globalresearchonline.net This integrated approach is particularly valuable for accelerating the development of drugs based on the this compound scaffold.

In silico techniques allow for the rapid and cost-effective screening of vast virtual libraries of compounds and the prediction of their biological activities and pharmacokinetic properties before committing to expensive and time-consuming chemical synthesis and biological testing. globalresearchonline.netmdpi.com

Key Integrated Approaches in THIQ Drug Discovery

| In Silico Method | Application | Experimental Validation |

| Molecular Docking | Predicts the binding mode and affinity of THIQ analogs to the active site of a target protein (e.g., KRas, VEGF receptors). nih.gov | In vitro enzyme inhibition assays and cytotoxicity studies on cancer cell lines. nih.govnih.gov |

| Virtual Screening & Pharmacophore Modeling | Screens large compound databases to identify novel THIQ-based hits that fit a predefined pharmacophore model based on known active compounds. mdpi.comresearchgate.net | Synthesis of identified hits and evaluation of their biological activity (e.g., as CD44 antagonists). mdpi.comresearchgate.net |

| Computational Combinatorial Chemistry (CCC) | Generates vast virtual libraries of synthetically accessible THIQ derivatives for subsequent screening. mdpi.com | Multicomponent reactions to synthesize promising candidates identified through CCC. mdpi.com |

| ADME-Tox Prediction | Predicts pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier penetration) and potential toxicity risks of designed analogs. mdpi.com | In vitro permeability assays and in vivo pharmacokinetic studies. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex to provide a more realistic assessment of binding stability and interactions. mdpi.comresearchgate.net | Biophysical techniques (e.g., X-ray crystallography) to determine the co-crystal structure of the ligand and protein. |

By employing this iterative cycle of computational design, chemical synthesis, and biological evaluation, researchers can more efficiently navigate the complex landscape of drug discovery, leading to the faster identification and optimization of novel therapeutics derived from this compound. globalresearchonline.net

Q & A

Q. What are the key physicochemical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline relevant to experimental handling?

Answer: The compound (CAS 75416-51-2) has a molecular formula C₉H₁₀BrN and molecular weight 212.09 g/mol . Key properties include:

- Flash point : 132°C, indicating moderate flammability requiring storage away from open flames .

- Structural features : The bromine atom at position 8 introduces steric and electronic effects, influencing reactivity in cross-coupling or substitution reactions.

- Solubility : Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) based on analog data.

Methodological Note : Store at 0–6°C in airtight containers under inert gas to prevent degradation. Use anhydrous conditions for reactions due to potential sensitivity to moisture .

Q. What are common synthetic routes for this compound?

Answer: Two primary methods are documented:

Direct bromination : Electrophilic bromination of 1,2,3,4-tetrahydroisoquinoline using reagents like NBS (N-bromosuccinimide) under controlled conditions to achieve regioselectivity at position 8 .

Intermediate functionalization : Starting from pre-substituted isoquinoline scaffolds. For example, 7-bromo-THIQ derivatives are synthesized via trifluoroacetamide protection, followed by chlorosulfonylation and deprotection .

Key Optimization : Use low-temperature bromination (-10°C to 0°C) to minimize polybromination byproducts .

Q. How is this compound characterized structurally?

Answer:

- 1H NMR : Distinct signals include aromatic protons (δ 6.8–7.2 ppm for H-5 and H-7) and aliphatic protons (δ 2.8–3.5 ppm for the tetrahydro ring) .

- Mass spectrometry : Molecular ion peak at m/z 212 (M⁺) with isotopic patterns confirming bromine presence .

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 1,2,3,4-tetrahydroisoquinoline in cross-coupling reactions?

Answer: The 8-bromo group enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings , forming C–C or C–N bonds. For example:

- Palladium-catalyzed coupling : React with arylboronic acids to synthesize biaryl-THIQ hybrids, useful in medicinal chemistry .

- Challenges : Steric hindrance at position 8 may reduce reaction yields; optimize using bulky ligands (e.g., XPhos) or microwave-assisted heating .

Case Study : A 72% yield was achieved in chlorosulfonylation of a bromo-THIQ derivative using Pd(OAc)₂/XPhos catalysis .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of brominated THIQ derivatives?

Answer: Contradictions often arise from substituent positioning or assay variability . Methodological solutions include:

- Comparative docking studies : Compare binding modes of 8-bromo vs. 6/7-bromo analogs to sigma-2 receptors using molecular dynamics .

- Bioactivity normalization : Use standardized assays (e.g., MAO inhibition in rat brain homogenates) to control for enzymatic variability .

Example : 6,7-Dimethoxy-THIQ derivatives show higher σ2 receptor affinity than 8-bromo analogs, highlighting the role of methoxy groups in target engagement .

Q. What are the challenges in achieving regioselective bromination of the THIQ scaffold?

Answer: Regioselectivity is influenced by:

- Electronic effects : Electron-rich positions (e.g., 6 and 7) are more reactive. Achieving 8-bromination requires directing groups (e.g., –OMe at position 7) or low-temperature conditions .

- Competing pathways : Use Lewis acids (e.g., FeCl₃) to stabilize transition states favoring 8-substitution .

Synthetic Tip : Pre-functionalize THIQ with a removable protecting group (e.g., acetyl) to direct bromination .

Q. Are there naturally occurring analogs of this compound, and what are their biosynthetic pathways?

Answer: Yes, brominated THIQ alkaloids are found in marine organisms (e.g., Rhodomela confervoides). Biosynthesis involves:

- Tyrosine-derived pathways : Oxidative cyclization of dopamine or tyramine intermediates .

- Enzymatic bromination : Bromoperoxidases catalyze regioselective bromination using H₂O₂ and Br⁻ .

Research Gap : The exact enzymes responsible for 8-bromination in nature remain uncharacterized .

Q. How do substituent positions (e.g., 8-bromo vs. 1-methyl) alter the neuropharmacological profile of THIQ derivatives?

Answer:

- 8-Bromo : Enhances MAO-B inhibition (IC₅₀ ~50 nM) compared to unsubstituted THIQ, potentially mitigating oxidative stress in neurodegenerative models .

- 1-Methyl : Acts as a reversible MAO-A/B inhibitor with antidepressant-like effects in rodents, but lacks the neuroprotective potency of 8-bromo derivatives .

Methodological Insight : Use ex vivo brain slice models to compare dopamine oxidation rates between analogs .

Q. What analytical methods optimize reaction monitoring for 8-Bromo-THIQ synthesis?

Answer:

- In-situ FTIR : Track bromine incorporation via C–Br stretching vibrations (~550 cm⁻¹) .

- UPLC-MS/MS : Quantify intermediates and byproducts with a limit of detection (LOD) <0.1 ng/mL .

Advanced Tip : Employ DoE (Design of Experiments) to correlate reaction parameters (temperature, catalyst loading) with yield .

Q. How can computational modeling predict the bioactivity of novel 8-Bromo-THIQ derivatives?

Answer:

- QSAR models : Train on datasets of THIQ analogs with known IC₅₀ values for targets like MAO or σ2 receptors .

- Docking simulations : Use crystal structures (e.g., PDB: 7S2Q for σ2 receptor) to prioritize derivatives with optimal binding .

Validation : Compare predicted vs. experimental IC₅₀ values for 5–10 derivatives to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.